beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide

カタログ番号 B1236189

分子量: 1043.1 g/mol

InChIキー: UVSCRUWDVRYDQM-JZRPQBGFSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-D-Galactosyl-beta-1,4-N-acetyl-D-glucosaminylglycopeptide is a polyol.

科学的研究の応用

Glycopeptides in Chronic Myelogenous Leukemia Cells

- Erythroglycan Presence : A study discovered erythroglycan, a glycopeptide, on human K-562 chronic myelogenous leukemia-derived cells. It was characterized as a polymer expressed mainly in the fetal form as a linear chain (Turco, Rush, & Laine, 1980).

Probing Glycoproteins for Terminal N-acetylglucosamine Residues

- Galactosyltransferase Application : Research utilized UDPgalactose:N-acetyl-D-glucosaminyl-glycopeptide 4-beta-D-galactosyl-transferase to detect terminal N-acetylglucosamine residues in glycoproteins immobilized on nitrocellulose, highlighting the enzyme's specificity (Parchment, Ewing, & Shaper, 1986).

Regulation of Murine beta 1,4-Galactosyltransferase in Spermatogenesis

- Gene Expression Variations : Studies on murine beta 1,4-galactosyltransferase showed that both the amounts and structure of the mRNA encoding this enzyme are regulated during spermatogenesis, indicating a role in male germ cell development (Shaper, Wright, & Shaper, 1990).

Glycopeptides in Human Erythrocyte Stroma

- Erythroglycan Structure Analysis : Research on erythroglycan, a high molecular weight glycopeptide, revealed its significant presence in the protein-bound carbohydrate of human erythrocyte stroma, suggesting its role in cell surface carbohydrate structures (Järnefelt, Rush, Li, & Laine, 1978).

Enzymatic Synthesis in Glycolipids

- Galactosyltransferase Activity : An enzyme from rabbit bone marrow was found to transfer galactose to specific glycopeptides, synthesizing tetraglycosylceramide. This research showcases the enzyme's role in glycolipid synthesis (Basu & Basu, 1972).

Improving Solubility of Catalytic Domain of Human beta-1,4-galactosyltransferase 1

- Protein Engineering : Studies improved the solubility of the catalytic domain of beta-1,4-galactosyltransferase 1 through amino acid replacements, enhancing its potential for structural studies (Malissard & Berger, 2001).

O-glycan Core 1 Synthesis

- Glycosyltransferase Activity : Research on UDPgalactose:glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase activity highlighted its role in synthesizing O-glycan core 1, demonstrating how peptide and glycosylation structures control this synthesis (Granovsky et al., 1994).

特性

分子式 |

C42H74N8O22 |

|---|---|

分子量 |

1043.1 g/mol |

IUPAC名 |

(2R)-2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[2-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-(ethylamino)-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C42H74N8O22/c1-6-45-27-34(67-18(4)37(62)46-16(2)36(61)50-20(35(44)60)10-11-25(55)49-21(9-7-8-12-43)38(63)47-17(3)39(64)65)33(24(15-53)68-40(27)66)72-41-26(48-19(5)54)29(57)32(23(14-52)70-41)71-42-31(59)30(58)28(56)22(13-51)69-42/h16-18,20-24,26-34,40-42,45,51-53,56-59,66H,6-15,43H2,1-5H3,(H2,44,60)(H,46,62)(H,47,63)(H,48,54)(H,49,55)(H,50,61)(H,64,65)/t16-,17+,18?,20+,21-,22+,23+,24+,26+,27+,28-,29+,30-,31+,32+,33+,34+,40?,41-,42-/m0/s1 |

InChIキー |

UVSCRUWDVRYDQM-JZRPQBGFSA-N |

異性体SMILES |

CCN[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)C(=O)N |

SMILES |

CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N |

正規SMILES |

CCNC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

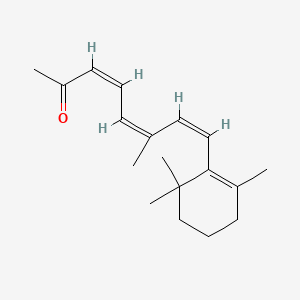

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)

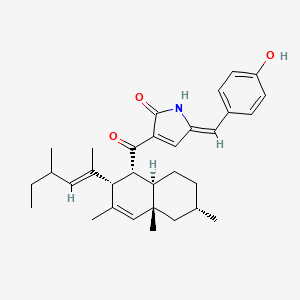

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

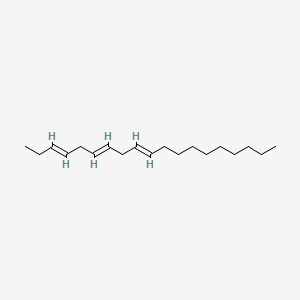

![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

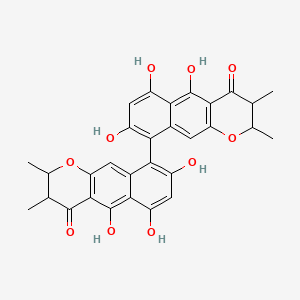

![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)